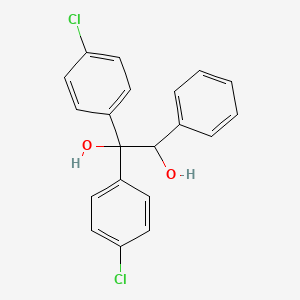
Warfarin sodium clathrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Warfarin sodium clathrate is a pharmaceutical compound widely used as an anticoagulant. It exists in two forms: the clathrate form and the amorphous form. The clathrate form is a crystalline complex that includes isopropyl alcohol, while the amorphous form lacks crystallinity. This compound is primarily used to prevent and treat blood clots in conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Warfarin sodium clathrate is synthesized through the reaction of warfarin with sodium hydroxide in the presence of isopropyl alcohol. The reaction conditions typically involve dissolving warfarin in isopropyl alcohol and then adding sodium hydroxide to form the sodium salt. The resulting solution is then crystallized to obtain the clathrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the compound through recrystallization and drying to ensure the removal of impurities and excess solvents. The final product is then formulated into various dosage forms for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Warfarin sodium clathrate undergoes several types of chemical reactions, including:
Oxidation: Warfarin can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert warfarin to its reduced form.
Substitution: Warfarin can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various hydroxy and halogenated derivatives of warfarin, which can have different pharmacological properties .
Applications De Recherche Scientifique
Warfarin sodium clathrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polymorphism and crystallization processes.
Biology: Warfarin is used in research to understand blood coagulation mechanisms and the role of vitamin K in these processes.
Medicine: It is extensively studied for its anticoagulant properties and its use in preventing thromboembolic events.
Industry: this compound is used in the pharmaceutical industry for the production of anticoagulant medications.
Mécanisme D'action
Warfarin sodium clathrate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This enzyme is responsible for the regeneration of vitamin K from its epoxide form. By inhibiting VKOR, warfarin reduces the levels of active vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. This inhibition disrupts the blood clotting process, thereby preventing the formation of clots .
Comparaison Avec Des Composés Similaires
Acenocoumarol: Another vitamin K antagonist with similar anticoagulant properties.
Phenprocoumon: A long-acting anticoagulant that also inhibits VKOR.
Dabigatran: A direct thrombin inhibitor with a different mechanism of action compared to warfarin.
Uniqueness: Warfarin sodium clathrate is unique due to its well-studied pharmacokinetics and pharmacodynamics. It has a well-established therapeutic range and is widely used in clinical practice. Its clathrate form provides stability and controlled release properties, making it a preferred choice in certain formulations .
Propriétés
Formule moléculaire |
C41H38Na2O9 |
|---|---|
Poids moléculaire |
720.7 g/mol |
Nom IUPAC |
disodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate;propan-2-ol |
InChI |
InChI=1S/2C19H16O4.C3H8O.2Na/c2*1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-3(2)4;;/h2*2-10,15,21H,11H2,1H3;3-4H,1-2H3;;/q;;;2*+1/p-2 |
Clé InChI |
VLYIGFRRLKDPQS-UHFFFAOYSA-L |
SMILES canonique |
CC(C)O.CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
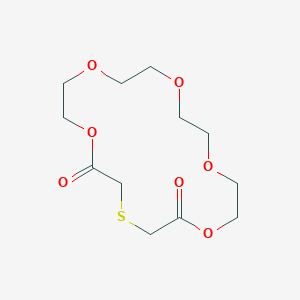

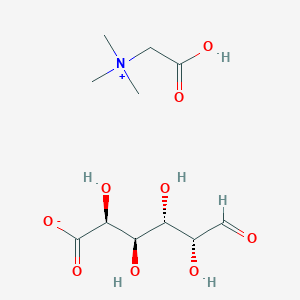

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
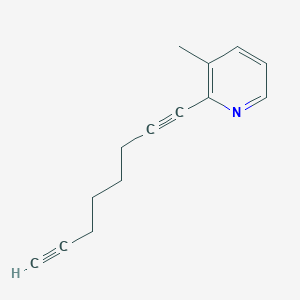


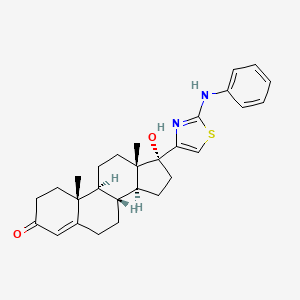
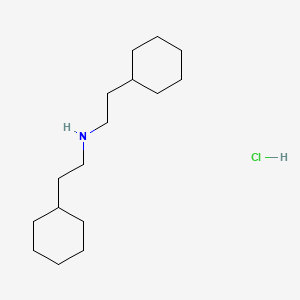
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
